molecular formula C5H7N3O3S B13134270 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole CAS No. 56302-26-2

1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole

Cat. No.: B13134270
CAS No.: 56302-26-2
M. Wt: 189.20 g/mol
InChI Key: YBIPBBWDWQXYBD-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole is a heterocyclic compound with a unique structure that includes a nitro group, a methylsulfinyl group, and a methyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole typically involves nitration and sulfoxidation reactions. One common method involves the nitration of 1-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitroimidazole is then subjected to sulfoxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the methylsulfinyl group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfinyl group may also contribute to the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole can be compared with other similar compounds, such as:

Properties

CAS No.

56302-26-2

Molecular Formula

C5H7N3O3S

Molecular Weight

189.20 g/mol

IUPAC Name

1-methyl-2-methylsulfinyl-5-nitroimidazole

InChI

InChI=1S/C5H7N3O3S/c1-7-4(8(9)10)3-6-5(7)12(2)11/h3H,1-2H3

InChI Key

YBIPBBWDWQXYBD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1S(=O)C)[N+](=O)[O-]

Origin of Product

United States

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